N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a benzothiazole-derived small molecule featuring a fluorinated aromatic ring, a morpholinoethyl group, and a phenylpropanamide backbone. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological studies . Key structural attributes include:
- 6-Fluorobenzo[d]thiazole core: Provides electron-withdrawing effects, influencing binding affinity.
- Morpholinoethyl substituent: Introduces hydrophilic and hydrogen-bonding properties.
This compound is part of a broader class of benzothiazole derivatives, which are studied for their diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S.ClH/c23-18-7-8-19-20(16-18)29-22(24-19)26(11-10-25-12-14-28-15-13-25)21(27)9-6-17-4-2-1-3-5-17;/h1-5,7-8,16H,6,9-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBQAFBRDCXCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine Alkylation Efficiency
Alkylation yields improve with:
Acylation Side Reactions
Competitive over-acylation is mitigated by:
- Temperature Control : 0°C addition curbs exothermic decomposition.
- Stoichiometric Precision : Acyl chloride excess >1.2 equiv promotes di-acylation.
Comparative Analysis of Salt Formation Methods
Table 2: Hydrochloride Salt Precipitation Efficiency
| Method | Solvent | HCl Source | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Gaseous HCl | DCM | HCl (g) | 83 | 98.5 |
| HCl in Ether | DCM | 2 M in Et₂O | 81 | 97.8 |
| Aqueous HCl | EtOH/H₂O | 6 M aq. | 65 | 92.3 |
Ethereal HCl minimizes water-induced hydrolysis, preserving amide integrity.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially reducing the double bonds within the heterocyclic structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Biological Studies: The compound is used in studies investigating cell signaling pathways and receptor-ligand interactions.
Pharmacology: It serves as a lead compound in the development of new pharmacological agents with improved efficacy and reduced side effects.
Industrial Applications: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including modulation of neurotransmitter release or inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Target Compound
- Core : 6-Fluorobenzo[d]thiazole.
- Substituents: N-linked morpholinoethyl group. N-linked 3-phenylpropanamide.
- Salt Form : Hydrochloride.
Comparators
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(methoxyphenyl)acetamides (EP3348550A1) :
- Core : 6-Trifluoromethylbenzothiazole.
- Substituents :
- Acetamide backbone with methoxy-phenyl groups.
- Key Difference : Trifluoromethyl group increases lipophilicity compared to fluorine.
(E)-N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide Hydrochloride (Supplier: TaiChem) : Core: 6-Fluorobenzo[d]thiazole. Substituents:
- Acrylamide chain with thiophen-2-yl group.
- Key Difference : Acrylamide moiety introduces conformational rigidity vs. propanamide flexibility.
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride (Synonym in ) : Core: 6-Fluorobenzo[d]thiazole. Substituents:
- Dimethylaminopropyl instead of morpholinoethyl. Key Difference: Tertiary amine vs. morpholine ring alters solubility and charge distribution.
Spectral Comparison
| Feature | Target Compound | Trifluoromethylbenzothiazoles | Thiophen Acrylamide |
|---|---|---|---|
| C=O Stretch (IR) | ~1660–1680 cm⁻¹ | ~1680–1700 cm⁻¹ (acetamide) | ~1650–1670 cm⁻¹ |
| NH Stretch (IR) | ~3150–3300 cm⁻¹ | Not observed (masked by CF₃) | ~3100–3200 cm⁻¹ |
| ¹H-NMR (Aromatic) | Multiplet at 7.0–8.5 ppm | Similar aromatic shifts | Thiophen protons at ~6.5–7.5 ppm |
| Salt-Specific Peaks | HCl-associated broad peaks | Absent (neutral form) | HCl-associated broad peaks |
Functional Implications
- Electron-Withdrawing Groups : Fluorine (target) vs. trifluoromethyl (comparator) alter electronic density, affecting binding to biological targets .
- Morpholine vs. Amine Substituents: Morpholinoethyl enhances water solubility, while dimethylaminopropyl may improve membrane permeability .
- Backbone Flexibility : Propanamide (target) vs. acrylamide (comparator) influence conformational stability and target engagement .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 450.0 g/mol. The structure features a benzothiazole moiety, a morpholinoethyl group, and a phenylpropanamide core, which collectively contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several key reactions including:
- Formation of the Benzothiazole Moiety : This is achieved through cyclization reactions involving appropriate thiourea derivatives.
- Amidation : The introduction of the morpholinoethyl group is done via an amide bond formation with suitable carboxylic acids.
- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt to enhance solubility and stability.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Several studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated significant inhibition of cell proliferation in A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. Concentrations as low as 1 μM resulted in apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .
- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis through the regulation of pro-apoptotic factors and inhibition of inflammatory cytokines such as IL-6 and TNF-α .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown notable antimicrobial effects:
- Broad-Spectrum Activity : It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This dual action against both cancerous and microbial cells positions it as a versatile candidate for drug development .
Comparative Analysis with Related Compounds
To understand the specificity and potential advantages of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methylurea | Structure | Anticancer activity |
| N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(morpholinoethyl)acetamide | Structure | Antimicrobial properties |
| 6-Amino-benzothiazole derivatives | Structure | Anticonvulsant and anti-inflammatory effects |
The unique combination of functional groups in this compound enhances its selectivity towards certain biological targets compared to other benzothiazole derivatives.
Case Studies
Recent case studies have further elucidated the biological activity of this compound:
- Study on Cancer Cell Lines : A study involving a panel of human cancer cell lines demonstrated that the compound significantly reduced cell viability across multiple types, particularly non-small cell lung cancer cells .
- Inflammation Models : In animal models simulating inflammation, the compound showed reduced levels of inflammatory markers, suggesting potential applications beyond oncology into inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
